tert-Butyl 2-amino-2-methylpropanoate

Catalog No.
S679941
CAS No.
4512-32-7
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-amino-2-methylpropanoate

CAS Number

4512-32-7

Product Name

tert-Butyl 2-amino-2-methylpropanoate

IUPAC Name

tert-butyl 2-amino-2-methylpropanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3

InChI Key

LSVYCJILORYVCD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)N

Synonyms

4512-32-7;Alpha-AminoisobutyricacidT-ButylEster;tert-Butyl2-amino-2-methylpropanoate;H-Aib-OtBuinvertedexclamationmarkcurrencyHCl;t-butyl2-methylalaninate;tert-butyl2-methylalaninate;SCHEMBL320271;H-alpha-Me-Ala-OtBu.HCl;CTK3J6216;LSVYCJILORYVCD-UHFFFAOYSA-N;MolPort-014-594-509;ANW-58677;ZINC58436747;AKOS010516886;tert-butyl2-amino-2-methylpropionate;RTR-017207;2-Aminoisobutyricacidtert-butylester;tert.butyl2-amino-2-methyl-propionate;AM004034;CJ-20822;OR271582;SC-89753;AJ-113128;TR-017207;FT-0686513

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N

tert-Butyl 2-amino-2-methylpropanoate is the tert-butyl ester of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. Its primary procurement value lies in two key structural features: the gem-dimethyl group on the alpha-carbon and the tert-butyl ester protecting group. The gem-dimethyl group introduces significant steric hindrance, which strongly influences the conformational properties of molecules it is incorporated into, making it a powerful helix-inducing residue in peptide synthesis. The tert-butyl ester serves as a robust, acid-labile protecting group for the carboxylic acid, which is stable under basic and nucleophilic conditions, a critical feature for complex, multi-step organic syntheses.

Substituting this compound with simpler analogs like methyl or ethyl esters, or the parent 2-amino-2-methylpropanoic acid, is often synthetically unviable. Methyl and ethyl esters require harsh basic conditions (saponification) for cleavage, which can compromise base-labile functional groups elsewhere in a molecule. In contrast, the tert-butyl ester is specifically chosen for its clean, selective removal under mild acidic conditions (e.g., trifluoroacetic acid), providing critical orthogonality in protecting group strategy. The parent amino acid has significantly different solubility in common organic solvents and lacks the protected C-terminus necessary for stepwise peptide elongation or other controlled coupling reactions. Therefore, the choice of the tert-butyl ester is a deliberate decision based on the required deprotection pathway and process compatibility, not a generic preference.

Process Compatibility: Enables Orthogonal Deprotection Not Possible with Methyl Esters

The primary differentiator for tert-butyl esters is their cleavage condition relative to simple alkyl esters like methyl esters. Tert-butyl esters are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, formic acid, or ZnBr2 in DCM), while remaining stable to basic and nucleophilic conditions. Conversely, methyl esters are stable to acid but require harsh basic conditions (saponification, e.g., LiOH or NaOH) for hydrolysis. This orthogonality is critical in multi-step syntheses, such as Fmoc-based solid-phase peptide synthesis, where a base-labile Fmoc group is used for N-terminus protection and acid-labile groups like tert-butyl esters are used for side-chain or C-terminus protection. This allows for selective deprotection of one group without affecting the other.

Evidence DimensionDeprotection Condition
Target Compound DataAcid-labile (e.g., TFA, ZnBr2, H₃PO₄)
Comparator Or BaselineMethyl Ester: Base-labile (saponification, e.g., LiOH, NaOH)
Quantified DifferenceQualitatively different chemical reactivity (Acid vs. Base cleavage)
ConditionsStandard organic synthesis and solid-phase peptide synthesis (SPPS) protocols.

This allows for selective chemical manipulations in complex molecules, preventing unwanted side reactions and enabling more efficient and higher-yielding synthetic routes.

Precursor Suitability: Induces Helical Conformations in Peptides via Steric Constraint

The gem-dimethyl group of the 2-aminoisobutyric acid (Aib) core significantly restricts the allowable backbone dihedral angles (φ, ψ) compared to simpler amino acids like alanine. This steric hindrance, known as the Thorpe-Ingold effect, strongly promotes the formation of helical structures (specifically 3₁₀-helices in Aib oligomers and α-helices when incorporated with other residues). For example, an octapeptide of Aib with a C-terminal tert-butyl ester, p-BrBz-(Aib)8-OtBu, was shown by X-ray diffraction to adopt a regular 3₁₀-helix. This contrasts with peptides made from less-hindered amino acids like alanine, which are more flexible and sample a wider range of conformations in solution.

Evidence DimensionPeptide Secondary Structure
Target Compound DataStrongly promotes and stabilizes helical (α- and 3₁₀-) conformations.
Comparator Or BaselineAlanine-based peptides: Exhibit high conformational flexibility with no intrinsic helical preference.
Quantified DifferenceRestricts Ramachandran space to helical regions (φ ≈ ±57°, ψ ≈ ±47°).
ConditionsOligopeptide synthesis and solid-state or solution-phase conformational analysis (X-ray, NMR).

For researchers designing constrained peptides or peptidomimetics to mimic helical protein domains, this compound is a critical and non-interchangeable building block to enforce a desired secondary structure.

Improved Handling: Enhanced Solubility in Organic Solvents Compared to Parent Amino Acid

As a free zwitterion, 2-amino-2-methylpropanoic acid is soluble in water but generally insoluble in common non-polar organic solvents used for synthesis (e.g., dichloromethane, THF). Esterification with the bulky, lipophilic tert-butyl group dramatically increases its solubility in these solvents. This improved solubility is a significant process advantage, facilitating homogeneous reaction conditions in solution-phase synthesis and simplifying workup procedures by allowing for standard liquid-liquid extractions. This avoids the handling challenges and potential incompatibilities associated with running reactions with suspended solids when using the unprotected amino acid.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in common organic synthesis solvents (e.g., DCM, THF, ethyl acetate).
Comparator Or Baseline2-Amino-2-methylpropanoic acid: Soluble in water, insoluble in most organic solvents.
Quantified DifferenceQualitative shift from polar/aqueous solubility to non-polar/organic solubility.
ConditionsStandard laboratory and industrial process chemistry.

This enhances processability and reproducibility in solution-phase synthesis, leading to more efficient reactions, simpler purifications, and potentially higher overall yields.

C-Terminal Residue in Multi-Step Syntheses Requiring Orthogonal Protection

Ideal for use as the starting C-terminal residue in syntheses where subsequent steps involve base-sensitive functional groups. The robust tert-butyl ester protects the carboxyl group throughout the synthesis and can be selectively removed under mild acidic conditions at a late stage without affecting other parts of the molecule.

Inducing and Stabilizing Helical Structures in Peptidomimetics

This is the reagent of choice for introducing a C-terminal Aib residue to enforce a helical fold in a peptide chain. Its powerful conformational constraint is essential for designing inhibitors of protein-protein interactions where an α-helical motif is part of the binding interface.

Homogeneous Solution-Phase Coupling Reactions

When conducting solution-phase amide bond formation or other derivatizations of 2-amino-2-methylpropanoic acid, the tert-butyl ester form provides superior solubility in organic solvents compared to the free amino acid. This enables homogeneous reaction conditions, leading to more predictable kinetics and simplified purification.

XLogP3

0.8

Wikipedia

Tert-Butyl 2-amino-2-methylpropanoate

Dates

Last modified: 08-15-2023

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